REACTION_CXSMILES
|
[OH:1][CH:2]([CH2:8][OH:9])[CH2:3][C:4]([O:6][CH3:7])=[O:5].C(Cl)Cl.N1C=CC=CC=1.[C:19](Cl)([C:32]1[CH:37]=[CH:36][CH:35]=[CH:34][CH:33]=1)([C:26]1[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1)[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1>O>[C:20]1([C:19]([C:26]2[CH:27]=[CH:28][CH:29]=[CH:30][CH:31]=2)([C:32]2[CH:33]=[CH:34][CH:35]=[CH:36][CH:37]=2)[O:9][CH2:8][CH:2]([OH:1])[CH2:3][C:4]([O:6][CH3:7])=[O:5])[CH:21]=[CH:22][CH:23]=[CH:24][CH:25]=1
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
OC(CC(=O)OC)CO
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
19.8 g
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
41.4 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(C1=CC=CC=C1)(C1=CC=CC=C1)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
to dissolve
|
Type
|
ADDITION
|
Details
|
was added at 0-5° C. for 15 minutes
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
to rise to room temperature
|
Type
|
STIRRING
|
Details
|
was stirred at room temperature for 17 hours
|
Duration
|
17 h
|
Type
|
CUSTOM
|
Details
|
the layers were separated
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was triturated with 25 mL of cyclohexane
|
Type
|
CUSTOM
|
Details
|
the product was purified
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C(OCC(CC(=O)OC)O)(C1=CC=CC=C1)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15 g | |
YIELD: CALCULATEDPERCENTYIELD | 26.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[OH:1][CH:2]([CH2:8][OH:9])[CH2:3][C:4]([O:6][CH3:7])=[O:5].C(Cl)Cl.N1C=CC=CC=1.[C:19](Cl)([C:32]1[CH:37]=[CH:36][CH:35]=[CH:34][CH:33]=1)([C:26]1[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1)[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1>O>[C:20]1([C:19]([C:26]2[CH:27]=[CH:28][CH:29]=[CH:30][CH:31]=2)([C:32]2[CH:33]=[CH:34][CH:35]=[CH:36][CH:37]=2)[O:9][CH2:8][CH:2]([OH:1])[CH2:3][C:4]([O:6][CH3:7])=[O:5])[CH:21]=[CH:22][CH:23]=[CH:24][CH:25]=1
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
OC(CC(=O)OC)CO
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
19.8 g
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
41.4 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(C1=CC=CC=C1)(C1=CC=CC=C1)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
to dissolve
|
Type
|
ADDITION
|
Details
|
was added at 0-5° C. for 15 minutes
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
to rise to room temperature
|
Type
|
STIRRING
|
Details
|
was stirred at room temperature for 17 hours
|
Duration
|
17 h
|
Type
|
CUSTOM
|
Details
|
the layers were separated
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was triturated with 25 mL of cyclohexane
|
Type
|
CUSTOM
|
Details
|
the product was purified
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C(OCC(CC(=O)OC)O)(C1=CC=CC=C1)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15 g | |
YIELD: CALCULATEDPERCENTYIELD | 26.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[OH:1][CH:2]([CH2:8][OH:9])[CH2:3][C:4]([O:6][CH3:7])=[O:5].C(Cl)Cl.N1C=CC=CC=1.[C:19](Cl)([C:32]1[CH:37]=[CH:36][CH:35]=[CH:34][CH:33]=1)([C:26]1[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1)[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1>O>[C:20]1([C:19]([C:26]2[CH:27]=[CH:28][CH:29]=[CH:30][CH:31]=2)([C:32]2[CH:33]=[CH:34][CH:35]=[CH:36][CH:37]=2)[O:9][CH2:8][CH:2]([OH:1])[CH2:3][C:4]([O:6][CH3:7])=[O:5])[CH:21]=[CH:22][CH:23]=[CH:24][CH:25]=1
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
OC(CC(=O)OC)CO
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
19.8 g
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
41.4 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(C1=CC=CC=C1)(C1=CC=CC=C1)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
to dissolve
|
Type
|
ADDITION
|
Details
|
was added at 0-5° C. for 15 minutes
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
to rise to room temperature
|
Type
|
STIRRING
|
Details
|
was stirred at room temperature for 17 hours
|
Duration
|
17 h
|
Type
|
CUSTOM
|
Details
|
the layers were separated
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was triturated with 25 mL of cyclohexane
|
Type
|
CUSTOM
|
Details
|
the product was purified
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C(OCC(CC(=O)OC)O)(C1=CC=CC=C1)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15 g | |
YIELD: CALCULATEDPERCENTYIELD | 26.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |